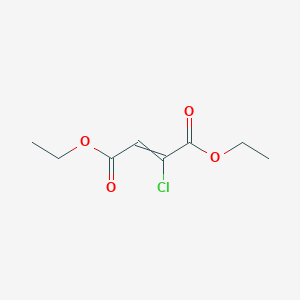

1,4-Diethyl (2Z)-2-chlorobut-2-enedioate

Description

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-chlorobut-2-enedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOEQTGMCAHZUNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C(=O)OCC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,4 Diethyl 2z 2 Chlorobut 2 Enedioate

Established Synthetic Routes to Chlorinated Maleate (B1232345) Esters

Traditional methods for synthesizing chlorinated butenedioates can be broadly categorized into two main approaches: the direct chlorination of a pre-existing unsaturated diester or building the molecule from a precursor that already contains a halogen.

The most direct conceptual route to 1,4-Diethyl (2Z)-2-chlorobut-2-enedioate is the chlorination of diethyl maleate. Diethyl maleate already possesses the required (Z)-configuration of the ester groups. However, the direct addition of chlorine (Cl₂) across the double bond is not straightforward. The electron-withdrawing nature of the two adjacent ester groups deactivates the double bond towards typical electrophilic addition.

To overcome this, a common strategy for the chlorination of alkenes involves a liquid-phase reaction using a Lewis acid catalyst, such as ferric chloride (FeCl₃). aai.solutionsgoogle.com This approach is used industrially for the production of ethylene (B1197577) dichloride from ethylene. aai.solutionsgoogle.com In such a reaction, the catalyst polarizes the Cl-Cl bond, increasing its electrophilicity and facilitating the attack on the electron-deficient double bond. The reaction is exothermic and requires careful temperature control to minimize the formation of byproducts. aai.solutions Another potential pathway involves radical substitution, but this often requires specific initiators and may lead to a mixture of products.

A plausible reaction scheme starting from diethyl maleate is shown below:

Starting Material: Diethyl maleate

Reagent: Chlorine (Cl₂)

Catalyst: Ferric Chloride (FeCl₃)

Product: Mixture potentially containing this compound

Challenges with this method include preventing the addition of a second chlorine atom and controlling the stereochemistry, as reactions involving carbocation intermediates can sometimes lead to isomerization.

An alternative strategy involves starting with a precursor that already contains the necessary halogenating agent or can be derived from a halogenated intermediate. A highly effective approach in stereoselective synthesis is the addition of a reagent to an alkyne, as the stereochemical outcome (syn- or anti-addition) can often be controlled.

For instance, a synthetic route could begin with diethyl acetylenedicarboxylate. The addition of a chlorine source, such as hydrogen chloride (HCl) or a metal chloride complex, across the triple bond can form the desired chlorobutenedioate. The stereoselectivity of this addition is crucial. For example, the reaction of tellurium tetrachloride with disubstituted acetylenes has been shown to proceed via a stereoselective anti-addition, which would yield the (E)-isomer. researchgate.net However, other catalytic systems involving different metals or conditions could favor a syn-addition to produce the target (Z)-isomer. This method offers a powerful way to control the final geometry of the double bond. researchgate.net

Novel and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign and efficient methods. nih.govnih.gov For the synthesis of this compound, several green chemistry principles could be applied.

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives is a key goal. Water is considered an ideal eco-friendly solvent for many reactions. nih.gov Research into conducting the chlorination in aqueous media or biphasic systems could reduce the environmental impact.

Catalysis: Developing highly efficient and recyclable catalysts can improve atom economy and reduce waste. Instead of stoichiometric Lewis acids, catalytic amounts of a more active or selective catalyst could be employed.

Alternative Energy Sources: The use of microwave irradiation or ultrasound has been shown to accelerate reaction rates, improve yields, and enhance selectivity in various organic syntheses. nih.gov Applying these technologies could shorten reaction times and lower the energy requirements for the chlorination process. For example, a microwave-assisted synthesis could be performed at a controlled temperature for a short duration to achieve the desired product efficiently. nih.gov

These novel approaches, while not yet widely documented specifically for this compound, represent promising avenues for future research to develop more sustainable synthetic routes. researchgate.net

Optimization of Reaction Conditions and Yields for Scalable Synthesis

For any synthetic method to be viable for large-scale production, optimization of reaction parameters is essential. This process involves systematically varying conditions to maximize product yield and purity while minimizing costs and waste. Key parameters for the synthesis of this compound would include:

Mole Ratio of Reactants: The ratio of the unsaturated diester to the chlorinating agent must be carefully controlled.

Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and selectivity. ijcea.org

Temperature: Temperature control is critical to manage the exothermic nature of chlorination and prevent side reactions or product degradation. ijcea.org

Reaction Time: Monitoring the reaction progress allows for determination of the optimal time to quench the reaction for the highest yield.

The following interactive table illustrates a hypothetical optimization study for the direct chlorination of diethyl maleate.

| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | FeCl₃ | 5 | Dichloromethane | 25 | 12 | 45 |

| 2 | FeCl₃ | 10 | Dichloromethane | 25 | 8 | 62 |

| 3 | AlCl₃ | 10 | Dichloromethane | 25 | 8 | 55 |

| 4 | FeCl₃ | 10 | 1,2-Dichloroethane | 50 | 4 | 75 |

| 5 | FeCl₃ | 10 | Dichloromethane | 0 | 12 | 30 |

This table presents hypothetical data for illustrative purposes.

Such studies are crucial for developing a robust and economically viable process for scalable synthesis. researchgate.netresearchgate.net

Chemical Reactivity and Transformation Mechanisms of 1,4 Diethyl 2z 2 Chlorobut 2 Enedioate

Nucleophilic Addition Reactions

Nucleophilic addition reactions to 1,4-Diethyl (2Z)-2-chlorobut-2-enedioate are prominent due to the electron-poor nature of its double bond. The molecule serves as an excellent acceptor for a wide range of nucleophiles, leading to the formation of functionalized succinate (B1194679) derivatives. These reactions typically proceed via a conjugate addition pathway.

The enzymatic hydration of unsaturated dicarboxylic acid esters is a reaction of significant interest for the synthesis of chiral molecules. Enzymes such as maleate (B1232345) hydratase catalyze the addition of water across a double bond. nih.govwikipedia.org In the context of this compound, a maleate derivative, enzymatic hydration would involve the addition of a water molecule to the activated alkene.

This transformation is catalyzed by hydratases, a class of lyases that cleave carbon-oxygen bonds. wikipedia.org The reaction proceeds with high stereospecificity, governed by the chiral environment of the enzyme's active site. The substrate, being achiral, is converted into a chiral product, diethyl 2-chloro-3-hydroxysuccinate (a derivative of malic acid). The enzyme orients the substrate in a specific conformation, allowing for the attack of a water molecule from only one face of the double bond. This results in the formation of a single enantiomer or a high enantiomeric excess of the product. nih.gov For instance, certain maleate hydratases are known to produce enantiomerically pure D-malate from maleate. nih.gov The stereochemical outcome is therefore a direct consequence of the enzyme's inherent chirality, making this a powerful method for asymmetric synthesis. mdpi.com

Table 1: Enzymatic Hydration of this compound

| Enzyme Class | Substrate | Reaction Type | Product | Stereochemical Outcome |

| Hydratase (Lyase) | This compound | Hydration | Diethyl 2-chloro-3-hydroxysuccinate | High stereoselectivity, leading to a specific enantiomer (e.g., (2R,3S) or (2S,3R)) depending on the enzyme used. |

The reaction of this compound with organometallic reagents is dictated by the nature of the reagent used, specifically its "hardness" or "softness" as a nucleophile. This leads to a competition between direct (1,2) and conjugate (1,4) addition. libretexts.orglibretexts.org

Grignard Reagents (e.g., RMgBr): As "hard" nucleophiles, Grignard reagents typically favor 1,2-addition to the carbonyl carbon of esters. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org However, with α,β-unsaturated esters, the reaction is complex. While conjugate addition can occur, Grignard reagents often add twice to one of the ester groups to yield a tertiary alcohol after workup. masterorganicchemistry.com The strong basicity of Grignard reagents can also lead to side reactions. organic-chemistry.org

Organocuprates (Gilman Reagents, e.g., R₂CuLi): In contrast, organocuprates are "soft" nucleophiles and are renowned for their high selectivity in performing 1,4-conjugate addition to α,β-unsaturated systems. scispace.commasterorganicchemistry.comchemistrysteps.com They will preferentially attack the β-carbon of the double bond, pushing the electron density through the conjugated system to the oxygen atom. youtube.com A subsequent aqueous workup protonates the resulting enolate to give the 1,4-adduct. chemistrysteps.com This method is highly effective for forming a new carbon-carbon bond at the β-position while preserving the ester functionalities. wikipedia.org

Table 2: Comparison of Organometallic Additions

| Reagent Type | Reagent Example | Primary Reaction Type | Resulting Product Structure (after workup) |

| Grignard Reagent | Ethylmagnesium bromide (EtMgBr) | 1,2-Addition (double) | Tertiary alcohol (from reaction at one ester carbonyl) |

| Organocuprate (Gilman) | Lithium diethylcuprate (Et₂CuLi) | 1,4-Conjugate Addition | Diethyl 2-chloro-3-ethylsuccinate |

The Michael reaction, a cornerstone of C-C bond formation, involves the 1,4-addition of a soft nucleophile, typically an enolate, to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. wikipedia.orgmasterorganicchemistry.com this compound is a potent Michael acceptor due to its highly electrophilic double bond.

The general mechanism involves the deprotonation of a Michael donor (e.g., diethyl malonate, a β-ketoester, or a cyclic ketone) with a base to generate a stabilized carbanion (enolate). masterorganicchemistry.com This enolate then attacks the β-carbon of the chloromaleate substrate in a conjugate fashion. wikipedia.orgwikipedia.org The reaction concludes with the protonation of the intermediate enolate to yield the final, stable adduct. masterorganicchemistry.com This reaction is synthetically valuable for constructing complex molecules with multiple functional groups. youtube.comresearchgate.net

Table 3: Examples of Michael Additions

| Michael Donor | Base | Product |

| Diethyl malonate | Sodium ethoxide (NaOEt) | Tetraethyl 1-chloropropane-1,2,3,3-tetracarboxylate |

| Cyclohexanone | Lithium diisopropylamide (LDA) | Diethyl 2-chloro-3-(2-oxocyclohexyl)succinate |

| 2-Nitropropane | 1,8-Diazabicycloundec-7-ene (DBU) | Diethyl 2-chloro-3-(2-nitropropan-2-yl)succinate |

Nitrogen and oxygen nucleophiles also readily participate in conjugate addition reactions with this compound, often referred to as aza-Michael and oxa-Michael reactions, respectively. wikipedia.org

Amines, being effective nucleophiles, attack the β-carbon of the alkene to form β-amino succinate derivatives. wikipedia.org Primary and secondary amines both react smoothly. The initial adduct may be stable, or it could potentially undergo a subsequent elimination of the chlorine atom, depending on the reaction conditions and the nature of the amine. Similarly, other heteronucleophiles like thiols (thia-Michael) can add in a conjugate fashion. These reactions provide a direct route to highly functionalized amino acid and succinic acid derivatives. rsc.org

Table 4: Reactions with Heteronucleophiles

| Nucleophile | Reagent Example | Reaction Type | Product Structure |

| Primary Amine | Aniline | Aza-Michael Addition | Diethyl 2-anilino-3-chlorosuccinate |

| Secondary Amine | Diethylamine | Aza-Michael Addition | Diethyl 2-chloro-3-(diethylamino)succinate |

| Thiol | Thiophenol | Thia-Michael Addition | Diethyl 2-chloro-3-(phenylthio)succinate |

Cycloaddition Reactions

The electron-deficient double bond of this compound makes it an excellent partner in cycloaddition reactions, where it can react with a 4π-electron system to form a new ring.

The Diels-Alder reaction is a pericyclic [4+2] cycloaddition that forms a six-membered ring. wikipedia.orgsigmaaldrich.com It involves the reaction of a conjugated diene (the 4π component) with a dienophile (the 2π component). masterorganicchemistry.com this compound is a highly reactive dienophile because its double bond is rendered electron-poor by the adjacent ester and chloro substituents. libretexts.org This electronic characteristic promotes rapid reaction with electron-rich dienes. khanacademy.org

The reaction is concerted and highly stereospecific. libretexts.org The cis-(Z) geometry of the dienophile is retained in the product, meaning the two ester groups will be cis to each other on the newly formed cyclohexene (B86901) ring. libretexts.org When cyclic dienes are used, bicyclic adducts are formed, and the reaction often shows a preference for the endo product due to secondary orbital interactions in the transition state. libretexts.orglibretexts.org The Diels-Alder reaction provides a powerful and atom-economical method for the rapid construction of complex cyclic and bicyclic systems. libretexts.org

Table 5: Diels-Alder Reactions with this compound

| Diene | Reaction Type | Product Structure | Stereochemical Note |

| 1,3-Butadiene | [4+2] Cycloaddition | Diethyl 4-chloro-3,6-dihydro-[1,1'-biphenyl]-1,2-dicarboxylate | Ester groups are cis. |

| Cyclopentadiene | [4+2] Cycloaddition | Diethyl 2-chlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | Ester groups are cis; endo isomer is typically favored. |

| Furan | [4+2] Cycloaddition | Diethyl 7-chloro-8-oxabicyclo[2.2.1]hepta-2,5-diene-5,6-dicarboxylate | Ester groups are cis. |

[2+1] Cycloadditions (e.g., Cyclopropanation)

[2+1] cycloaddition reactions, such as cyclopropanation, involve the addition of a carbene or carbene-like species to a double bond to form a cyclopropane (B1198618) ring. The electron-deficient nature of the double bond in this compound would make it a suitable substrate for reaction with nucleophilic carbenes.

A related reaction involves dichloroketene, which can be generated from trichloroacetyl chloride and activated zinc, participating in a [2+2] cycloaddition with cycloheptatriene (B165957) to yield a bicyclic product. rsc.org This suggests that ketenes could potentially react with this compound in a similar fashion.

Other Higher-Order Cycloadditions

Beyond [4+2] and [2+1] cycloadditions, other higher-order cycloadditions are conceivable, though less common. For example, [3+2] cycloadditions with dipoles like nitrones or azomethine ylides are known to react with electron-poor alkenes. Research on diethyl (E)-2-fluoromaleate has shown its successful participation in [3+2] cycloadditions with aromatic α-iminoesters and nitrones, yielding highly substituted pyrrole (B145914) and isoxazole (B147169) derivatives with excellent regio- and stereoselectivity. researchgate.net A similar reactivity profile could be anticipated for its chloro-analogue.

Electrophilic Reactions on the Unsaturated System

Electrophilic additions to alkenes are a fundamental class of reactions. However, the electron-withdrawing nature of the chlorine and ester substituents in this compound deactivates the double bond towards electrophilic attack. byjus.com Typical electrophilic reagents like halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr) would react sluggishly, if at all, under standard conditions. libretexts.org For an electrophilic reaction to occur, a highly reactive electrophile would be necessary, and the reaction would likely be slower than on a simple, unactivated alkene. lumenlearning.com The mechanism would proceed through a carbocation intermediate, and the regioselectivity would be governed by the ability of the adjacent atoms to stabilize the positive charge, a role for which the chlorine atom is not well-suited due to its inductive electron withdrawal. libretexts.orgwikipedia.org

Radical Reactions and Polymerization Pathways

The carbon-carbon double bond in this compound can potentially participate in radical reactions. Radical initiators can trigger the polymerization of vinyl compounds. youtube.com While α-olefins are generally challenging to homopolymerize via radical pathways due to side reactions, the presence of activating groups can facilitate this process. chemrxiv.orgresearchgate.net The polymerization of halo-olefins is a known process. mdpi.com It is conceivable that under the right conditions, such as in the presence of a suitable radical initiator, this compound could undergo radical polymerization to form a polymer with a repeating chlorinated diester unit. The resulting polymer would possess unique properties due to the presence of both the ester and chlorine functionalities.

Functional Group Interconversions of the Ester and Chlorine Moieties

The ester and chlorine functionalities in this compound are amenable to a variety of functional group interconversions. solubilityofthings.comub.edu

The diethyl ester groups can be hydrolyzed under acidic or basic conditions to the corresponding dicarboxylic acid. youtube.com They can also be converted to other esters via transesterification or to amides by reaction with amines. Reduction of the esters, for instance with a strong reducing agent like lithium aluminum hydride, would yield the corresponding diol, although this could also affect the chlorine and the double bond. vanderbilt.edu In biological systems, the activation of carboxylates, for example with ATP, is a key step in their conversion to other functional groups like thioesters. youtube.com

The chlorine atom is a potential leaving group and could be displaced by nucleophiles in a substitution reaction. However, vinylic substitutions are generally more difficult than substitutions on saturated carbon atoms. The reaction conditions would likely need to be more forcing. Alternatively, the chlorine atom could be removed via reductive dehalogenation.

Transesterification Processes

Transesterification is a fundamental reaction of esters, involving the exchange of the alkoxy group with another alcohol. For this compound, this process can be catalyzed by either acids or bases, with the reaction mechanism and efficiency being highly dependent on the chosen catalyst and reaction conditions.

Under basic conditions , the reaction typically proceeds via a nucleophilic acyl substitution mechanism. An alkoxide, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, expelling the original ethoxy group to yield a new ester. The use of a large excess of the incoming alcohol can drive the equilibrium towards the desired product.

Acid-catalyzed transesterification , on the other hand, involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then attacks this activated carbonyl, leading to a tetrahedral intermediate. Following a series of proton transfer steps, the original ethanol (B145695) molecule is eliminated, and the new ester is formed after deprotonation of the carbonyl.

The specific conditions for the transesterification of this compound are not extensively detailed in publicly available literature. However, general principles of transesterification suggest that common catalysts and conditions would be applicable.

Table 1: General Conditions for Transesterification of Diesters

| Catalyst Type | Catalyst Example | Solvent | Temperature (°C) |

| Basic | Sodium methoxide (B1231860) (NaOMe) | Methanol | 25-60 |

| Potassium carbonate (K₂CO₃) | Corresponding Alcohol | 60-100 | |

| Acidic | Sulfuric acid (H₂SO₄) | Corresponding Alcohol | Reflux |

| p-Toluenesulfonic acid (TsOH) | Toluene | Reflux with Dean-Stark |

Halogen Exchange Reactions

The vinylic chlorine atom in this compound is generally less reactive towards nucleophilic substitution than its alkyl halide counterpart. This reduced reactivity is attributed to the increased bond strength of the sp²-hybridized carbon-chlorine bond and the steric hindrance posed by the double bond, which impedes backside attack required for a classical Sₙ2 reaction.

However, halogen exchange, particularly the Finkelstein reaction, can be employed to replace the chlorine atom with another halogen. This reaction typically involves treating the chloro-compound with an excess of a metal halide salt (e.g., sodium iodide) in a suitable solvent like acetone (B3395972). The success of the reaction is often driven by Le Chatelier's principle, where the precipitation of the less soluble sodium chloride in acetone drives the equilibrium towards the formation of the iodo-derivative.

For vinylic halides, these reactions can be sluggish and may require catalysts, such as copper(I) salts, to facilitate the substitution. The mechanism for the uncatalyzed reaction is thought to proceed through a nucleophilic addition-elimination pathway (SₙVπ) rather than a direct Sₙ2 displacement.

Reduction and Oxidation Chemistry

Reduction:

The carbon-carbon double bond in this compound is susceptible to reduction. Catalytic hydrogenation is a common method for reducing such double bonds. This process typically involves the use of hydrogen gas in the presence of a metal catalyst.

Table 2: Potential Catalysts for the Hydrogenation of Unsaturated Esters

| Catalyst | Pressure (atm) | Temperature (°C) |

| Palladium on Carbon (Pd/C) | 1-50 | 25-80 |

| Platinum(IV) oxide (PtO₂) | 1-3 | 25 |

| Raney Nickel | 50-100 | 100-150 |

The choice of catalyst and reaction conditions can influence the selectivity of the reduction. Under milder conditions, it may be possible to selectively reduce the double bond without affecting the ester groups or the chlorine atom. However, more forcing conditions could lead to the reduction of the ester functionalities to alcohols or hydrogenolysis of the carbon-chlorine bond.

Oxidation:

The electron-deficient nature of the double bond in this compound, due to the presence of two electron-withdrawing ester groups and a chlorine atom, makes it less reactive towards electrophilic oxidizing agents like peroxy acids (e.g., m-CPBA).

However, oxidation can be achieved using nucleophilic oxidizing agents. For instance, epoxidation of electron-poor alkenes can be accomplished using a nucleophilic peroxide, such as the hydroperoxide anion generated from hydrogen peroxide under basic conditions (e.g., in the presence of sodium hydroxide). This would lead to the formation of an epoxide, 1,4-diethyl 2-chloro-2,3-epoxybutanedioate. The stereochemistry of the starting alkene would be retained in the epoxide product.

Studies on Reaction Kinetics and Thermodynamics for Mechanistic Insights

Reaction Kinetics:

The kinetics of nucleophilic substitution at a vinylic carbon are generally slower than at a saturated sp³ carbon. For halogen exchange reactions, the rate would likely be dependent on the concentration of both the substrate and the nucleophile, suggesting a second-order process. The rate could be significantly enhanced by the addition of a suitable catalyst.

For transesterification, the reaction rate is influenced by the catalyst concentration, the nature of the alcohol, and the temperature. Under basic catalysis, the rate law is typically second order, being first order in both the ester and the alkoxide.

Thermodynamics:

The (2Z) configuration (cis-isomer) of this compound is generally expected to be thermodynamically less stable than its (2E) counterpart (trans-isomer) due to steric hindrance between the substituent groups on the same side of the double bond. This steric strain can be alleviated in the trans-isomer.

Isomerization from the (Z) to the (E) form can potentially occur under thermal conditions or in the presence of catalysts (acidic or radical initiators). The equilibrium position would be dictated by the difference in Gibbs free energy between the two isomers. Without specific experimental data for this compound, the exact equilibrium constant and the thermodynamic parameters (ΔH°, ΔS°, and ΔG°) for this isomerization remain undetermined.

Stereochemical Aspects and Control in 1,4 Diethyl 2z 2 Chlorobut 2 Enedioate Chemistry

Isomerism (Z/E) of the 2-Chlorobut-2-enedioate Scaffold and Its Interconversion

The 2-chlorobut-2-enedioate scaffold of the title compound exists as two geometric isomers: the (Z)-isomer (diethyl chloromaleate) and the (E)-isomer (diethyl chlorofumarate). In the (Z)-isomer, the two carboxylate groups are on the same side of the C=C double bond, while in the (E)-isomer, they are on opposite sides. This geometric arrangement significantly influences the molecule's physical properties and reactivity.

Interconversion between the (Z) and (E) isomers can be a key consideration in synthetic applications. While specific studies on the isomerization of 1,4-diethyl (2Z)-2-chlorobut-2-enedioate are not extensively documented in readily available literature, general principles of alkene isomerization are applicable. Such interconversion can often be promoted by thermal or photochemical means. For instance, radical-catalyzed isomerization is a known method for converting between (Z) and (E) isomers of related compounds. This can occur through the reversible addition-elimination of a radical species, such as a thiyl radical, which allows for rotation around the central C-C bond in the radical intermediate. nih.gov Acid catalysis is another potential method for facilitating Z/E isomerization in certain olefinic systems, often proceeding through a carbocation intermediate where rotation can occur. harvard.edu

The relative stability of the two isomers is dictated by their steric and electronic properties. Generally, the (E)-isomer of 1,4-disubstituted ethylenes is thermodynamically more stable due to reduced steric hindrance between the substituents.

Table 1: Geometric Isomers of 1,4-Diethyl 2-Chlorobut-2-enedioate

| Isomer Name | Systematic Name | Configuration |

|---|---|---|

| Diethyl chloromaleate | This compound | (Z) |

Asymmetric Induction in Reactions Involving this compound

Asymmetric induction in reactions of this compound is crucial for the synthesis of enantiomerically enriched products. This is typically achieved through the use of chiral catalysts, chiral auxiliaries, or biocatalysts.

Chiral Lewis acids are powerful tools for catalyzing a variety of asymmetric transformations, including cycloadditions and conjugate additions. scielo.br By coordinating to one of the carbonyl groups of the diethyl chloromaleate, a chiral Lewis acid can create a chiral environment around the double bond. This coordination activates the substrate towards nucleophilic attack and can effectively shield one of the prochiral faces of the alkene, leading to the preferential formation of one enantiomer of the product.

For example, in a hypothetical asymmetric Michael addition of a nucleophile to this compound, a chiral Lewis acid catalyst would bind to the ester group, influencing the trajectory of the incoming nucleophile. The choice of metal center and the steric and electronic properties of the chiral ligand are critical for achieving high levels of enantioselectivity. nih.gov While specific examples with this compound are not prominently reported, the principles are well-established for similar activated alkenes.

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical course of a reaction. nih.gov After the desired transformation, the auxiliary can be removed, yielding an enantiomerically enriched product.

In the context of this compound, a chiral auxiliary could be incorporated by, for example, transesterification with a chiral alcohol. The resulting chiral ester would then undergo a diastereoselective reaction. The steric bulk and conformational preferences of the chiral auxiliary would dictate the facial selectivity of the approach of a reagent to the double bond. A wide variety of chiral auxiliaries, such as those derived from amino acids, terpenes, or other natural products, are available for this purpose. sigmaaldrich.com The choice of auxiliary depends on the specific reaction and the desired stereochemical outcome.

Table 2: Common Chiral Auxiliaries for Asymmetric Synthesis

| Auxiliary Type | Example | Typical Application |

|---|---|---|

| Oxazolidinones | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Aldol reactions, alkylations |

| Camphorsultams | (1S)-(-)-2,10-Camphorsultam | Diels-Alder reactions, conjugate additions |

Enzymes are highly efficient and selective catalysts that can be employed for a wide range of chemical transformations. In the context of this compound, enzymes such as lipases, esterases, or reductases could potentially be used to achieve high levels of enantioselectivity.

For instance, the enantioselective hydrolysis of one of the two ester groups of this compound by a chiral lipase (B570770) could provide a route to a chiral monoester. This process, known as kinetic resolution, relies on the differential rate of reaction of the two enantiotopic ester groups with the enzyme's active site. The resulting chiral monoacid would be a valuable building block for further synthesis.

Similarly, the asymmetric reduction of the carbon-carbon double bond of this compound could be achieved using ene-reductases. These enzymes, often requiring a nicotinamide (B372718) cofactor, can deliver a hydride to one of the prochiral faces of the double bond with high enantioselectivity. The success of such a biocatalytic reduction would depend on the acceptance of the substituted alkene as a substrate by the enzyme.

Diastereoselective Reactions and Diastereoisomeric Product Control

In reactions where a new stereocenter is formed in a molecule that already contains one or more stereocenters, diastereoselective control is a key objective. For this compound, this becomes relevant when it reacts with a chiral reactant or when a reaction creates two or more new stereocenters simultaneously.

A prime example is the Diels-Alder reaction, a powerful tool for the formation of cyclic compounds with multiple stereocenters. mdpi.com When this compound acts as a dienophile in a reaction with a chiral diene, the approach of the diene to the two faces of the dienophile will be diastereotopic. The inherent chirality of the diene will favor attack from one face over the other, leading to a mixture of diastereomeric products in unequal amounts. The level of diastereoselectivity is influenced by steric and electronic interactions in the transition state.

Another example is the addition of a chiral enolate to the double bond of this compound. The pre-existing chirality in the enolate will direct the formation of the new stereocenter, leading to a diastereomeric excess in the product. The Zimmerman-Traxler model is often used to predict the stereochemical outcome of such aldol-type reactions, considering the chair-like transition state. harvard.edu

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Diethyl chloromaleate |

| Diethyl chlorofumarate |

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone |

| (1S)-(-)-2,10-Camphorsultam |

Advanced Spectroscopic Characterization and Structural Elucidation of 1,4 Diethyl 2z 2 Chlorobut 2 Enedioate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 1,4-Diethyl (2Z)-2-chlorobut-2-enedioate, both ¹H and ¹³C NMR would provide foundational information regarding its molecular framework.

¹H NMR spectroscopy would be expected to show signals corresponding to the ethyl groups—a triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The chemical shift of the single vinylic proton would be of particular interest. Its position would be influenced by the presence of the adjacent chlorine atom and the two ester functionalities.

¹³C NMR spectroscopy would complement the proton data, showing distinct signals for the carbonyl carbons of the ester groups, the two olefinic carbons (one bearing the chlorine atom), and the carbons of the ethyl groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and require experimental verification.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Vinylic CH | 6.5 - 7.5 | 125 - 135 |

| C-Cl | - | 130 - 140 |

| Carbonyl (C=O) | - | 160 - 170 |

| Methylene (CH₂) | 4.1 - 4.4 | 60 - 65 |

| Methyl (CH₃) | 1.2 - 1.4 | 13 - 15 |

Multi-Dimensional NMR Techniques for Complex Structural Assignment

To unambiguously assign all proton and carbon signals and to confirm the (Z)-stereochemistry, a suite of multi-dimensional NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between the methyl and methylene protons within the ethyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the methylene and methyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would be crucial for confirming the (Z)-configuration. A spatial correlation (NOE) between the vinylic proton and the protons of the adjacent ethyl group would provide strong evidence for their cis-relationship.

Application of Advanced NMR to Investigate Conformational Dynamics

The ester groups in this compound are not fixed in space and can rotate around the C-O single bonds. This conformational flexibility could be studied using advanced NMR techniques. By conducting NMR experiments at variable temperatures, it might be possible to observe changes in chemical shifts or the coalescence of signals, which would indicate the presence of different conformers and allow for the determination of the energy barriers to rotation. Such studies have been performed on related substituted butanes and cyclohexanes to understand steric and electronic effects on conformational preferences.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule.

IR Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester functional groups, typically found in the region of 1700-1750 cm⁻¹. Other characteristic bands would include C-O stretching vibrations, C=C stretching of the double bond, and various C-H stretching and bending vibrations of the ethyl groups. The C-Cl stretch would also be present, though it is often weaker and can be found in the fingerprint region (below 1000 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C double bond, being symmetrically substituted to a degree, would be expected to show a strong Raman signal. The various C-C and C-H vibrations would also be observable. Comparing the IR and Raman spectra can help in assigning vibrational modes based on their symmetry properties.

Table 2: Predicted Vibrational Frequencies for this compound (Note: These are estimated values and require experimental verification.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C-H stretch (sp³) | 2850 - 3000 | Medium | Medium |

| C-H stretch (sp²) | 3000 - 3100 | Medium | Medium |

| C=O stretch | 1700 - 1750 | Strong | Medium |

| C=C stretch | 1620 - 1680 | Medium | Strong |

| C-O stretch | 1000 - 1300 | Strong | Medium |

| C-Cl stretch | 600 - 800 | Medium-Weak | Medium-Weak |

High-Resolution Mass Spectrometry for Mechanistic Pathway Elucidation and Impurity Profiling

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule and for studying its fragmentation patterns. For this compound (C₈H₁₁ClO₄), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its chemical formula.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several pathways. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₂CH₃) and the loss of the entire ester group (-COOCH₂CH₃). The presence of the chlorine atom would lead to characteristic isotopic patterns for chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Potential Fragmentation Pathways:

Loss of an ethoxy radical: [M - OCH₂CH₃]⁺

Loss of an ethyl radical: [M - CH₂CH₃]⁺

Loss of a chloro radical: [M - Cl]⁺

McLafferty rearrangement: This could occur if the geometry is favorable, leading to the elimination of ethylene (B1197577) from one of the ethyl ester groups.

By analyzing the fragmentation pattern, it is possible to piece together the structure of the molecule. HRMS is also invaluable for impurity profiling, as it can detect and help identify the chemical formulas of even minor components in a sample.

X-ray Crystallography for Solid-State Structural Analysis of Crystalline Derivatives

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. To date, no crystal structure for this compound or its derivatives has been deposited in the public crystallographic databases.

Should a suitable crystalline derivative be prepared, single-crystal X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. This would unambiguously confirm the (Z)-stereochemistry of the double bond and reveal the preferred conformation of the ester groups in the solid state. Furthermore, the analysis of the crystal packing would provide insights into the intermolecular interactions, such as hydrogen bonds (if applicable) and van der Waals forces, that govern the solid-state architecture. Studies on related molecules, such as dimethyl fumarate, have shown how X-ray crystallography can reveal detailed information about bonding and intermolecular interactions. nih.gov

Theoretical and Computational Investigations of 1,4 Diethyl 2z 2 Chlorobut 2 Enedioate

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

Electronic structure analysis provides fundamental insights into the reactivity and properties of a molecule. For an unsaturated ester like 1,4-Diethyl (2Z)-2-chlorobut-2-enedioate, this involves examining the distribution of electrons and the characteristics of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the region from which the molecule is most likely to donate electrons, indicating its nucleophilic character. The LUMO signifies the region most likely to accept electrons, reflecting its electrophilic character. The energy gap between the HOMO and LUMO is a critical parameter, correlating with the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

In molecules like this, the HOMO is typically associated with the π-system of the carbon-carbon double bond, while the LUMO is often a π* antibonding orbital. The presence of electronegative chlorine and oxygen atoms significantly influences the electron distribution, creating partial positive charges on the carbonyl carbons and the double-bonded carbon attached to the chlorine, making them susceptible to nucleophilic attack. The molecular electrostatic potential (MEP) map visually represents this charge distribution, with red areas (negative potential) indicating electron-rich regions (like the carbonyl oxygens) and blue areas (positive potential) highlighting electron-poor regions. bhu.ac.in

For illustrative purposes, computational studies on related maleate (B1232345) esters show that the HOMO is localized on the C=C bond, while the LUMO is distributed over the entire O=C-C=C-C=O conjugated system. researchgate.net The energy of these orbitals determines the molecule's interaction with other reagents. researchgate.netnih.gov The concept of Frontier Effective-for-Reaction Molecular Orbitals (FERMO) can sometimes provide a more accurate picture of reactivity than HOMO and LUMO alone. sapub.org

Illustrative Data for a Related Maleate Compound

| Parameter | Calculated Value (Illustrative) |

|---|---|

| HOMO Energy | -7.0 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.5 eV |

Quantum Chemical Calculations for Reaction Mechanism Prediction and Transition State Analysis

Quantum chemical calculations are indispensable tools for predicting the most likely pathways a reaction will follow, thereby avoiding costly and time-consuming trial-and-error experiments. nih.govrsc.org These methods can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states.

For this compound, a common reaction is the Michael addition, where a nucleophile attacks one of the carbons of the double bond. wikipedia.org Computational methods like Density Functional Theory (DFT) can be used to:

Model the reaction pathway: By calculating the energy of the system as the nucleophile approaches the ester.

Locate the transition state: This is the highest energy point along the reaction coordinate, and its structure provides insight into the geometric requirements for the reaction to occur.

Calculate activation energy: The energy difference between the reactants and the transition state determines the reaction rate.

These calculations can also predict the regioselectivity and stereoselectivity of reactions. For example, they could determine whether a nucleophile would preferentially add to the carbon bearing the chlorine atom or the other vinyl carbon. Such predictive power is crucial for designing new catalysts and synthetic routes. nih.govnih.gov Modern computational approaches can even trace reaction paths backward from a desired product to predict potential reactants. nih.gov

Conformation Analysis and Stereochemical Preferences from Computational Models

The three-dimensional shape (conformation) of this compound is not static. The molecule can adopt various conformations due to rotation around its single bonds, particularly the C-O and C-C bonds of the ethyl ester groups. Computational modeling is used to determine the relative energies of these different conformations. pitt.eduresearchgate.net

Methods like molecular mechanics (MM) or higher-level quantum calculations can perform a systematic search of the conformational space to identify the most stable (lowest energy) conformers. researchgate.net For this molecule, key considerations include:

Planarity: The (Z)-configuration of the double bond and the steric hindrance between the bulky ester groups and the chlorine atom will influence the planarity of the molecule's backbone.

Orientation of Ethyl Groups: The ethyl chains can adopt various orientations, which will have different energies due to steric clashes or favorable interactions.

The results of a conformational analysis are typically presented as a potential energy surface, showing energy as a function of one or more dihedral angles. The most populated conformers at a given temperature can be predicted using the Boltzmann distribution. Understanding the preferred conformation is vital as it dictates how the molecule interacts with other molecules, such as enzymes or reactants.

Illustrative Conformational Data for Diethyl Ester Moieties

| Dihedral Angle | Description | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| O=C-O-C (anti) | Extended ethyl group | 0.00 | 75% |

| O=C-O-C (gauche) | Folded ethyl group | 0.80 | 25% |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry allows for the prediction of various spectroscopic properties before a compound is ever synthesized or measured. modgraph.co.uk This is invaluable for structure verification and analysis.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. nih.gov Predicting ¹H and ¹³C NMR chemical shifts can be done using methods like the Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT. modgraph.co.uk More recently, machine learning models have achieved high accuracy in predicting chemical shifts by training on large experimental databases. mdpi.comualberta.ca These predictions help in assigning peaks in an experimental spectrum and can be crucial for distinguishing between isomers. nih.govmdpi.com

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. nist.govrsc.org Quantum chemical calculations can compute these vibrational frequencies and their corresponding intensities. gaussian.comethz.ch This provides a theoretical IR or Raman spectrum that can be compared with experimental data. A key application is the identification of characteristic functional group frequencies, such as the C=O stretch of the ester groups and the C=C stretch, which would be influenced by the attached chlorine atom. Discrepancies between calculated and observed frequencies can often be resolved by applying a scaling factor.

Illustrative Predicted Spectroscopic Data

| Spectroscopic Data Type | Predicted Value/Range (Illustrative) | Notes |

|---|---|---|

| ¹H NMR Chemical Shift (vinyl H) | 6.3 - 6.8 ppm | Influenced by the cis-relationship to the carbonyl group. |

| ¹³C NMR Chemical Shift (C=O) | 164 - 168 ppm | Typical range for α,β-unsaturated esters. |

| IR Frequency (C=O stretch) | 1720 - 1740 cm⁻¹ | Strong intensity band. |

| IR Frequency (C=C stretch) | 1630 - 1650 cm⁻¹ | Intensity varies with substitution. |

Investigation of Intermolecular Interactions and Solvation Effects (e.g., Hydrogen Bonding)

The behavior of this compound in a condensed phase (liquid or solution) is governed by its interactions with surrounding molecules. dntb.gov.uaelsevierpure.comelsevierpure.com Computational models can simulate these effects.

Intermolecular Interactions: While the molecule itself cannot act as a hydrogen bond donor, the oxygen atoms of the carbonyl groups are effective hydrogen bond acceptors. rsc.org In a protic solvent like water or ethanol (B145695), these oxygens will form hydrogen bonds, which can affect the molecule's conformation and reactivity. Other significant intermolecular forces include dipole-dipole interactions, arising from the molecule's permanent dipole moment, and weaker van der Waals forces.

Solvation Effects: Solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated into quantum calculations to simulate the presence of a solvent. liverpool.ac.uk These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of properties in a more realistic environment. This is important because the solvent can influence:

The relative stability of different conformers.

The energies of frontier orbitals.

The activation energy of reactions.

For instance, a polar solvent would be expected to stabilize more polar conformers and transition states. rsc.orgnih.gov

Information on the non-chlorinated analogue, diethyl maleate (diethyl (Z)-but-2-enedioate), is available, highlighting its role as a dienophile and its use in the production of polymers. wikipedia.orgmatrix-fine-chemicals.comcymitquimica.comnih.gov However, the influence of the chloro substituent on the reactivity and applications of "this compound" is not detailed in the provided search results.

Therefore, it is not possible to construct a scientifically accurate and thorough article that strictly adheres to the requested outline based on the available search information. To provide an article based on the specified compound would require access to specialized research databases or literature that is not publicly accessible through the searches performed.

Fulfilling the request would necessitate making unsubstantiated extrapolations from related but distinct chemical compounds, which would compromise the scientific accuracy and integrity of the article.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for 1,4-Diethyl (2Z)-2-chlorobut-2-enedioate Transformations

The reactivity of this compound is ripe for exploration with modern catalytic methodologies. A key area of future research will be the development of novel catalytic systems to control the stereochemistry and regioselectivity of its reactions.

One promising direction is the asymmetric hydrogenation of the carbon-carbon double bond. The hydrogenation of electron-deficient alkenes is a well-established field, and catalysts for this transformation are continually being refined. gre.ac.ukresearchgate.netresearchgate.netpressbooks.pub For this compound, the development of chiral catalysts could provide enantiomerically enriched chlorinated succinate (B1194679) derivatives, which are valuable chiral building blocks. While research on the asymmetric hydrogenation of maleic acid derivatives using iridium and rhodium catalysts has shown high enantioselectivity, specific studies on chlorinated analogs are scarce. researchgate.netrsc.org Future work could focus on designing and screening new ligand scaffolds for transition metals like rhodium, ruthenium, and iridium to achieve high conversion and enantiomeric excess in the hydrogenation of this specific substrate.

Another area of interest is the catalytic cross-coupling of the C-Cl bond. Palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, could be employed to introduce a wide variety of substituents at the 2-position. The challenge will be to achieve selective coupling at the C-Cl bond without reacting with the ester functionalities or the double bond. The development of specialized palladium catalysts with tailored ligands will be crucial for achieving high yields and selectivities in these transformations.

Below is a representative data table illustrating the potential of asymmetric hydrogenation for substituted maleates, which could serve as a benchmark for future studies on this compound.

Table 1: Representative Catalytic Systems for Asymmetric Hydrogenation of Substituted Maleates

This table is illustrative and based on data for related compounds, not this compound.

| Catalyst Precursor | Chiral Ligand | Substrate Type | Enantiomeric Excess (ee) | Reference |

| [Rh(COD)₂]BF₄ | (R,R)-Me-DuPhos | Dimethyl itaconate | >98% | rsc.org |

| [Ir(COD)Cl]₂ | Pyridine-phosphinite | 2-Alkylmaleic acid diesters | High | researchgate.net |

| Ru(OAc)₂((R)-BINAP) | (R)-BINAP | Diethyl itaconate | 95% | mdpi.com |

Chemoenzymatic and Biocatalytic Synthesis Exploiting its Unique Reactivity

The integration of enzymatic methods with traditional organic synthesis, known as chemoenzymatic synthesis, offers significant advantages in terms of selectivity and sustainability. nih.goventrechem.comrjeid.com For this compound, biocatalysis presents several unexplored opportunities.

Lipases , a class of enzymes that catalyze the hydrolysis and synthesis of esters, are particularly relevant. gla.ac.uk Research on the lipase-catalyzed hydrolysis of chlorinated esters and α,β-unsaturated esters suggests that these enzymes could be used for the selective hydrolysis of one of the ester groups in this compound to yield the corresponding monoester. researchgate.netnih.govscielo.br This would provide a valuable intermediate with differentiated reactivity at the two carboxylic acid functionalities. Furthermore, lipases could be employed in the kinetic resolution of racemic derivatives of this compound.

Another promising avenue is the use of reductases for the stereoselective reduction of the double bond. Ene-reductases have shown great potential in the asymmetric reduction of activated alkenes and could be applied to synthesize chiral chlorinated succinates. The development of enzyme screening platforms and protein engineering techniques will be instrumental in identifying or creating enzymes with high activity and selectivity for this specific substrate.

The following table illustrates the potential of lipase-catalyzed reactions, which could be adapted for transformations involving this compound.

Table 2: Examples of Lipase-Catalyzed Reactions on Related Substrates

This table is illustrative and based on data for related compounds, not this compound.

| Enzyme Source | Reaction Type | Substrate | Product | Reference |

| Pseudomonas fluorescens | Enantioselective acylation | Racemic 3-chloro-1-arylpropan-1-ols | Enantiopure (R)-1-aryl-3-chloropropyl acetates | researchgate.net |

| Candida rugosa | Hydrolysis | Enantiomerically enriched 1-aryl-3-chloropropyl esters | Enantiopure (S)-1-aryl-3-chloropropan-1-ols | researchgate.net |

| Rhizomucor miehei | Aza-Michael addition | Ethyl acrylate (B77674) and alkylamines | N-substituted β-amino esters | gre.ac.uk |

Flow Chemistry and Continuous Processing Methodologies for Efficient Synthesis and Derivatization

Flow chemistry, or continuous processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. flinders.edu.aunih.govmit.edu The application of flow chemistry to the synthesis and derivatization of this compound is a largely unexplored but highly promising research area.

The synthesis of this compound itself could be optimized using microreactor technology . researchgate.netresearchgate.netrsc.orgnih.gov The precise control over reaction parameters such as temperature, pressure, and residence time afforded by microreactors could lead to higher yields and purities, especially for potentially exothermic or hazardous reactions involved in its synthesis.

Furthermore, the derivatization of this compound through various reactions could be efficiently carried out in continuous flow systems. For instance, multi-step sequences involving catalytic transformations or biocatalytic reactions could be "telescoped" into a single continuous process, eliminating the need for isolation and purification of intermediates. flinders.edu.auresearchgate.net Packed-bed reactors containing immobilized catalysts or enzymes could be integrated into a flow setup for the continuous production of derivatives of this compound. researchgate.net

The table below provides examples of reactions that have been successfully implemented in continuous flow, highlighting the potential for applying this technology to this compound.

Table 3: Representative Continuous Flow Syntheses

This table is illustrative and based on data for related compounds, not this compound.

| Reaction Type | Reactor Type | Key Advantage | Product Type | Reference |

| Heck reaction | Microwave-assisted flow | Rapid heating, scalability | Coupled aryl compounds | nih.gov |

| Lithiation | Microreactor | Precise temperature control, short residence time | Highly reactive intermediates | flinders.edu.au |

| Enzymatic cascade | 3D microfluidic reactor | Enhanced productivity | Chiral lactones | researchgate.net |

Exploration of Novel Materials Science Applications Based on its Structure and Reactivity

The unique chemical structure of this compound makes it an interesting monomer for the synthesis of novel functional polymers. The presence of a polymerizable double bond and a reactive chlorine atom opens up possibilities for creating polymers with tailored properties.

One area of investigation could be the copolymerization of this compound with various vinyl monomers. pressbooks.pubnih.govgoogle.com The incorporation of the chlorinated maleate (B1232345) unit into a polymer backbone would introduce reactive sites (the chlorine atoms) that can be further modified post-polymerization. This would allow for the synthesis of graft copolymers or functionalized materials with specific properties, such as altered solubility, thermal stability, or adhesive characteristics.

Another potential application is in the development of degradable polymers . The ester linkages in the backbone of a polymer derived from this monomer could be susceptible to hydrolysis, leading to biodegradable materials. Research could focus on controlling the degradation rate by tuning the polymer composition and structure.

While specific data on the polymerization of this compound is not available, the table below shows examples of copolymerization involving related vinyl monomers.

Table 4: Examples of Copolymerization with Vinyl Monomers

This table is illustrative and based on data for related compounds, not this compound.

| Monomer 1 | Monomer 2 | Polymerization Method | Potential Application | Reference |

| Ethylene (B1197577) | 1-Olefins | Homogeneous catalysis | Branched polyethylene | nih.gov |

| l-Menthyl vinyl ether | Methyl vinyl ether | Cationic copolymerization | Optically active polymers | google.com |

| Isobutylene | Paramethylstyrene | Cationic polymerization | Halogenated copolymers | researchgate.net |

Computational Design of New Reactions and Derivatizations for Targeted Synthesis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting the reactivity of chemical compounds. rsc.orgmdpi.comnih.govnih.gov For this compound, computational studies can play a crucial role in guiding experimental work and accelerating the discovery of new reactions and applications.

DFT calculations can be used to investigate the reaction mechanisms of various transformations involving this compound. For example, the mechanism of nucleophilic substitution at the C-Cl bond or Michael addition to the electron-deficient double bond can be elucidated, providing insights into the transition state geometries and activation energies. mdpi.comnih.govnih.gov This information would be invaluable for designing more efficient catalytic systems and predicting the stereochemical outcome of reactions.

Furthermore, computational screening of potential catalysts and reaction conditions can be performed to identify promising candidates for experimental validation. The electronic properties of different ligand-metal complexes and their interaction with this compound can be modeled to predict catalytic activity and selectivity. This in silico approach can significantly reduce the experimental effort required for catalyst optimization.

The following table presents examples of how DFT studies have been applied to understand the reactivity of related chemical systems.

Table 5: Applications of DFT Studies in Mechanistic Elucidation

This table is illustrative and based on data for related compounds, not this compound.

| System Studied | Computational Method | Key Finding | Reference |

| Nucleophilic substitution on chloroacetanilides | wB97XD/DGDZVP | Nature of nucleophile affects activation energy | mdpi.comnih.govnih.gov |

| NHC-catalyzed [2+2] cycloaddition | DFT | Identification of rate- and stereoselectivity-determining step | rsc.org |

| Reactions of boroles with CO | M06-2X | Influence of substituents on reaction pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.